![molecular formula C24H21N5O4 B11499426 N-(1,3-benzodioxol-5-yl)-2-(5-{4-[(2-methylbenzyl)oxy]phenyl}-2H-tetrazol-2-yl)acetamide](/img/structure/B11499426.png)
N-(1,3-benzodioxol-5-yl)-2-(5-{4-[(2-methylbenzyl)oxy]phenyl}-2H-tetrazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-yl)-2-(5-{4-[(2-methylbenzyl)oxy]phenyl}-2H-tetrazol-2-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a tetrazole ring, and an acetamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(5-{4-[(2-methylbenzyl)oxy]phenyl}-2H-tetrazol-2-yl)acetamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Tetrazole Ring: The tetrazole ring is often synthesized via the [2+3] cycloaddition reaction between an azide and a nitrile.
Coupling Reactions: The benzodioxole and tetrazole intermediates are then coupled with the appropriate acetamide derivative using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and solvent choice, as well as employing continuous flow reactors for better scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring can yield quinones, while reduction of nitro groups results in amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
Biologically, N-(1,3-benzodioxol-5-yl)-2-(5-{4-[(2-methylbenzyl)oxy]phenyl}-2H-tetrazol-2-yl)acetamide has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, depending on its interaction with biological pathways.
Industry
Industrially, this compound can be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(5-{4-[(2-methylbenzyl)oxy]phenyl}-2H-tetrazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and tetrazole rings can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. This can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide: Lacks the 4-[(2-methylbenzyl)oxy]phenyl group, which may affect its biological activity.
N-(1,3-benzodioxol-5-yl)-2-(5-{4-[(2-chlorobenzyl)oxy]phenyl}-2H-tetrazol-2-yl)acetamide: Contains a chlorine atom instead of a methyl group, potentially altering its reactivity and interactions.
Uniqueness
The presence of the 4-[(2-methylbenzyl)oxy]phenyl group in N-(1,3-benzodioxol-5-yl)-2-(5-{4-[(2-methylbenzyl)oxy]phenyl}-2H-tetrazol-2-yl)acetamide provides unique steric and electronic properties. This can enhance its binding affinity to biological targets and improve its overall efficacy in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H21N5O4 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[5-[4-[(2-methylphenyl)methoxy]phenyl]tetrazol-2-yl]acetamide |
InChI |
InChI=1S/C24H21N5O4/c1-16-4-2-3-5-18(16)14-31-20-9-6-17(7-10-20)24-26-28-29(27-24)13-23(30)25-19-8-11-21-22(12-19)33-15-32-21/h2-12H,13-15H2,1H3,(H,25,30) |
InChI Key |
FIBWTLCSICGLQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=C(C=C2)C3=NN(N=N3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-YL}-3-methylbenzamide](/img/structure/B11499357.png)
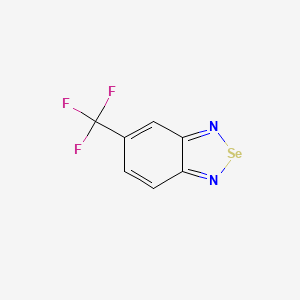
![7-(2,3-dihydro-1H-indol-1-yl)-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11499366.png)
![4-{[2-Carboxy-1-(4-ethoxyphenyl)ethyl]sulfamoyl}benzoic acid](/img/structure/B11499372.png)
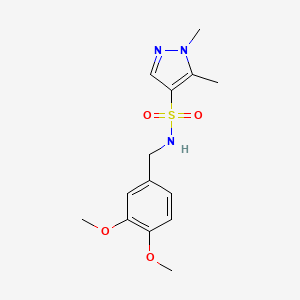
![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B11499383.png)
![1-(1-{4,6-bis[ethyl(phenyl)amino]-1,3,5-triazin-2-yl}-5-methyl-1H-1,2,3-triazol-4-yl)ethanone](/img/structure/B11499391.png)
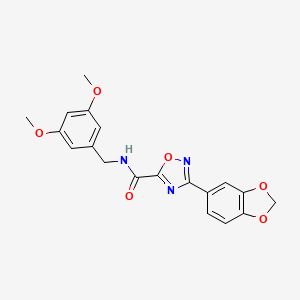
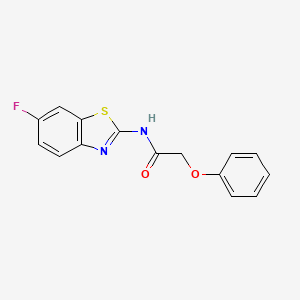
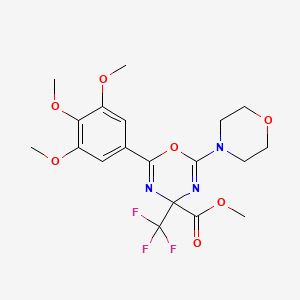
![N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methoxybenzamide](/img/structure/B11499413.png)
![ethyl 3-(2-chlorophenyl)-3-({[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetyl}amino)propanoate](/img/structure/B11499436.png)
![1-(1-adamantyl)-2-{[5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B11499438.png)
![1-[4-Acetyl-1-(2,2-dimethoxy-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone](/img/structure/B11499441.png)
